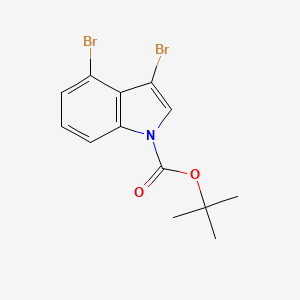

1-Boc-3,4-Dibromoindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Boc-3,4-Dibromoindole, also known as tert-butyl 3,4-dibromoindole-1-carboxylate, is a chemical compound with the molecular formula C13H13Br2NO2. It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the indole ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is commonly used as a building block in organic synthesis due to its reactivity and stability .

Vorbereitungsmethoden

1-Boc-3,4-Dibromoindole can be synthesized through various synthetic routes. One common method involves the bromination of 1-Boc-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds at room temperature and yields the desired dibromoindole product .

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

1-Boc-3,4-Dibromoindole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms at the 3 and 4 positions can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, yielding the free amine.

Common reagents and conditions used in these reactions include palladium catalysts, boronic acids, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water . Major products formed from these reactions include substituted indoles and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

1-Boc-3,4-Dibromoindole has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: Derivatives of this compound have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1-Boc-3,4-Dibromoindole and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biological processes . The presence of bromine atoms and the indole ring structure contribute to its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

1-Boc-3,4-Dibromoindole can be compared with other brominated indole derivatives, such as 3,6-dibromoindole and 4,6-dibromoindole . These compounds share similar structural features but differ in the position of bromine atoms on the indole ring.

Similar compounds include:

- 3,6-Dibromoindole

- 4,6-Dibromoindole

- 5,7-Dibromoindole

These compounds can be used in similar synthetic and research applications but may exhibit different reactivity and biological activities due to the variation in bromine atom positions .

Biologische Aktivität

1-Boc-3,4-dibromoindole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from various scientific sources.

Synthesis of this compound

This compound can be synthesized through several methods involving the bromination of indole derivatives. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino functionality, facilitating further chemical transformations while enhancing solubility and stability.

Synthetic Pathways

- Bromination : Indole derivatives are brominated at the 3 and 4 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Boc Protection : Following bromination, the compound undergoes Boc protection to yield this compound.

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for pharmacological applications.

Cytotoxicity

Research indicates that dibromoindoles possess moderate cytotoxic activity against various cancer cell lines. For instance, studies have reported that compounds similar to this compound show cytotoxic effects on the HCT-116 colon carcinoma cell line and other p53-deficient cell lines .

Table 1: Cytotoxicity Data of Dibromoindoles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 20 |

| 5,6-Dibromoindole | HCT-116 | 6.03 |

| 7-Chloroindole | HEK-293 | 7.47 |

Antidepressant Activity

In animal models, particularly in forced swimming tests and anxiety/depression tests in chickens, dibromoindoles have shown significant antidepressant and anxiolytic activities. For example, dosages of 20 mg/kg exhibited notable anti-depressive effects .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with serotonin receptors due to its structural similarity to serotonin. The compound may also influence apoptotic pathways in cancer cells through DNA alkylation .

Study on Antimicrobial Potentiation

A study explored the antibiotic potentiating activity of indole derivatives including dibrominated variants. It was found that certain analogues significantly enhanced the efficacy of doxycycline against resistant strains of Pseudomonas aeruginosa, indicating a potential role in overcoming antibiotic resistance .

Evaluation of Hemolytic Activity

The hemolytic activity of various indole derivatives was assessed using rat red blood cells. Notably, 5,6-dibromoindole exhibited pronounced hemolytic effects with an HC50 value of 17 µM . This raises considerations for safety in therapeutic applications.

Eigenschaften

IUPAC Name |

tert-butyl 3,4-dibromoindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Br2NO2/c1-13(2,3)18-12(17)16-7-9(15)11-8(14)5-4-6-10(11)16/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKVBYGNVGDARB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444890 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219943-38-1 |

Source

|

| Record name | 1-Boc-3,4-Dibromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.